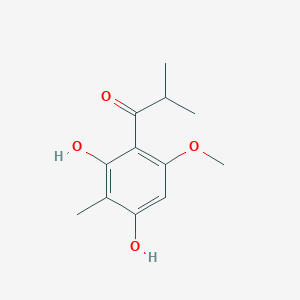![molecular formula C9H10O2 B14345434 Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate CAS No. 94936-64-8](/img/structure/B14345434.png)
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl tetracyclo[3200~2,7~0~4,6~]heptane-3-carboxylate is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by a series of cyclization and esterification reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process typically includes purification steps such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate exerts its effects involves interactions with various molecular targets. Its tetracyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane: This compound shares the same tetracyclic core but lacks the ester functional group.
Quadricyclane: Another tetracyclic compound with a similar structure but different functional groups.
Uniqueness
Methyl tetracyclo[3200~2,7~
Properties
CAS No. |
94936-64-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl tetracyclo[3.2.0.02,7.04,6]heptane-3-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-6-2-3(6)5-4(2)7(5)8/h2-8H,1H3 |
InChI Key |
MVIQIFZDZBNCAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C3C2C4C3C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


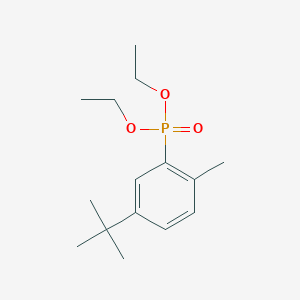
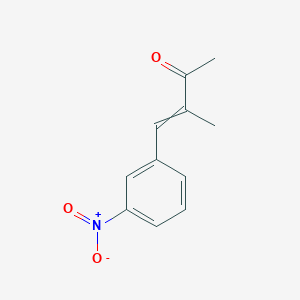
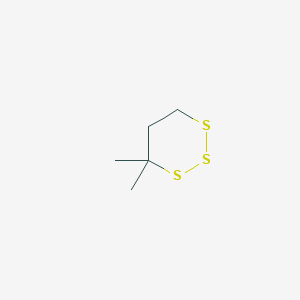

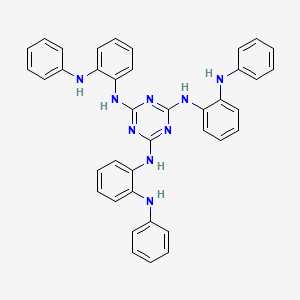
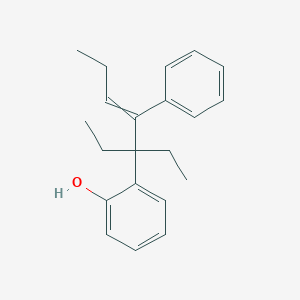
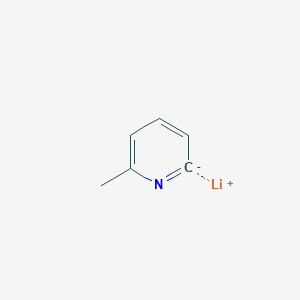
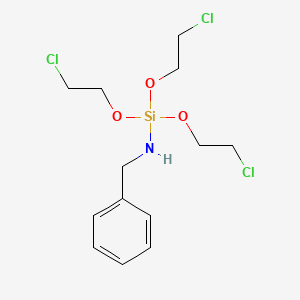
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

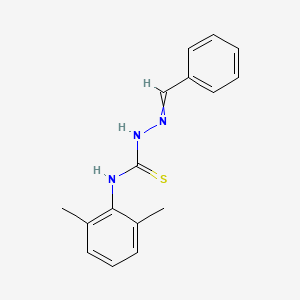

![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
